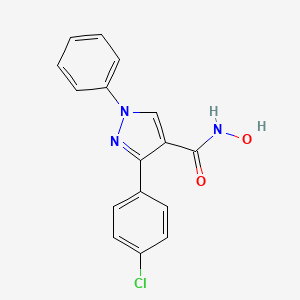
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole carboxamides and has been found to exhibit promising results in various biological assays.
作用機序
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that promote inflammation and pain. This inhibition leads to the reduction of inflammation and pain. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in various cell lines. In cancer cells, 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to induce cell cycle arrest at the G2/M phase and increase the production of reactive oxygen species (ROS), leading to apoptosis. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide include its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide.
将来の方向性
Future research on 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide should focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Further studies on the mechanism of action of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide could also provide insights into its potential use in other disease conditions. Finally, the use of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide in combination with other anticancer drugs could enhance its efficacy and reduce potential toxicity.
合成法
The synthesis of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the cyclization of the resulting hydrazone with hydroxylamine hydrochloride. The final product is obtained after purification through recrystallization.
科学的研究の応用
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to have antifungal and antibacterial properties.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-8-6-11(7-9-12)15-14(16(21)19-22)10-20(18-15)13-4-2-1-3-5-13/h1-10,22H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAWFTYBAFFQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)


![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)


![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)